4-(2-Methylphenyl)-3-thiosemicarbazide

Beschreibung

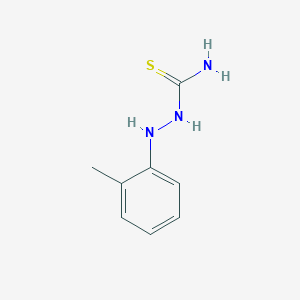

Structure

2D Structure

Eigenschaften

IUPAC Name |

1-amino-3-(2-methylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3S/c1-6-4-2-3-5-7(6)10-8(12)11-9/h2-5H,9H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCMQZMITIOLXFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40976957 | |

| Record name | N-(2-Methylphenyl)hydrazinecarboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40976957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-10-8 | |

| Record name | N-(2-Methylphenyl)hydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 614-10-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Methylphenyl)hydrazinecarboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40976957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Methylphenyl)thiosemicarbazide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q3GFX78HM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 4 2 Methylphenyl 3 Thiosemicarbazide

Established Synthetic Routes to 4-(2-Methylphenyl)-3-thiosemicarbazide

The synthesis of this compound and its analogues is primarily achieved through well-established condensation and coupling reactions. These methods can be broadly categorized into conventional heating protocols and modern microwave-assisted techniques.

Conventional Condensation and Coupling Protocols for Thiosemicarbazide (B42300) Formation

The most common and traditional method for synthesizing 4-substituted-thiosemicarbazides involves the nucleophilic addition of a hydrazine (B178648) derivative to an isothiocyanate. In the case of this compound, the reaction proceeds between 2-methylphenyl isothiocyanate and hydrazine hydrate.

The general protocol involves dissolving the substituted phenyl isothiocyanate in a suitable solvent, typically ethanol (B145695), and then adding hydrazine hydrate. The reaction mixture is often heated under reflux for a period ranging from 30 minutes to several hours. wisdomlib.orgsapub.org The progress of the reaction can be monitored using thin-layer chromatography (TLC). Upon completion, the mixture is cooled, leading to the precipitation of the crude product. This solid is then collected by filtration and can be purified by recrystallization from a solvent like ethanol to yield the pure thiosemicarbazide. wisdomlib.org This method is widely employed due to its simplicity and the ready availability of the starting materials. reddit.comresearchgate.net

A variation of this method involves the reaction of an acid hydrazide with an isothiocyanate. For instance, various benzoic acid hydrazides can be reacted with 4-iodophenylisothiocyanate by heating in boiling anhydrous ethanol for several hours to produce the corresponding 1-aroyl-4-aryl-thiosemicarbazides. researchgate.net

Table 1: Conventional Synthesis of Thiosemicarbazide Derivatives

| Reactants | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Methylphenyl isothiocyanate, Hydrazine hydrate | Ethanol | Reflux, 30 min - 1 hr | This compound | wisdomlib.orgsapub.org |

| Substituted phenyl isothiocyanate, 5-chloro-2-hydrazinylbenzo[d]oxazole | Ethanol | Reflux, 30 min | 2-(5-chlorobenzo[d]oxazol-2-yl)-N-(substituted phenyl)hydrazinecarbothioamide | wisdomlib.org |

| 4-(4-X-phenylsulfonyl)benzoic acid hydrazides, 4-iodophenylisothiocyanate | Anhydrous Ethanol | Reflux, 6 hrs | 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides | researchgate.net |

Microwave-Assisted Synthesis Methodologies for Thiosemicarbazide Derivatives

In recent years, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The synthesis of thiosemicarbazide derivatives, including those structurally related to this compound, has been shown to be highly efficient under microwave irradiation. scispace.comresearchgate.net This method offers significant advantages over conventional heating, such as drastic reductions in reaction time, improved energy efficiency, and often higher product yields. scispace.comsphinxsai.com

In a typical microwave-assisted procedure, the isothiocyanate and a suitable hydrazide are mixed, sometimes with a small amount of a polar solvent like ethanol or even under solvent-free conditions. scispace.comnih.gov The mixture is then subjected to microwave irradiation for a short duration, typically ranging from 2 to 4 minutes. scispace.comresearchgate.net The use of microwave technology in conjunction with solvent-free conditions presents an environmentally friendly or "green" approach to synthesis. lookchem.com While microwave irradiation is highly effective for the condensation of thiosemicarbazides with aldehydes to form thiosemicarbazones, some studies have found that for the initial formation of the thiosemicarbazide intermediate itself, traditional room temperature stirring can be more efficient in terms of yield compared to microwave-assisted procedures. nih.govnih.gov

Table 2: Comparison of Synthesis Methods for Thiosemicarbazides

| Method | Typical Reaction Time | Yield | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional Heating | 30 min - 18 hrs | Moderate to High | Simple, well-established | wisdomlib.orgsphinxsai.com |

| Microwave-Assisted | 2 - 4 min | High to Excellent | Rapid, high efficiency, eco-friendly | scispace.comresearchgate.netlookchem.com |

Derivatization Strategies and Analogue Synthesis Utilizing the this compound Scaffold

The this compound scaffold is a valuable precursor for the synthesis of a wide range of derivatives, most notably thiosemicarbazones and various heterocyclic compounds.

Formation of Thiosemicarbazones from this compound

Thiosemicarbazones are readily synthesized through the condensation reaction of a thiosemicarbazide with an aldehyde or a ketone. nih.gov The reaction involves the nucleophilic attack of the terminal primary amine group (-NH2) of the thiosemicarbazide onto the electrophilic carbonyl carbon of the aldehyde or ketone, followed by dehydration to form an imine (-N=CH-) bond.

To synthesize thiosemicarbazones from this compound, the compound is typically dissolved in a solvent like methanol (B129727) or ethanol, and the desired aldehyde or ketone is added to the solution. nih.gov The reaction is often catalyzed by a few drops of acid, such as glacial acetic acid. nih.govnih.gov The mixture can be stirred at room temperature for an extended period (e.g., 24 hours) or heated under reflux. nih.gov Microwave-assisted methods have also been successfully employed, significantly shortening reaction times from hours to minutes. nih.govlookchem.comnih.gov The resulting thiosemicarbazone often precipitates from the reaction mixture and can be purified by filtration and washing. nih.gov

Cyclization Reactions Leading to Heterocyclic Systems (e.g., 1,2,4-Triazoles, 1,3,4-Thiadiazoles, 1,3,4-Oxadiazoles) from Thiosemicarbazides

The structural motif of thiosemicarbazides makes them ideal starting materials for the synthesis of five-membered heterocyclic rings. researchgate.net Depending on the reaction conditions and the cyclizing agent, this compound can be converted into various heterocyclic systems, including 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles.

1,2,4-Triazoles: The cyclization of 1-acyl or 1-aroyl-4-aryl-thiosemicarbazides in a basic medium, such as an aqueous sodium hydroxide (B78521) solution, typically leads to the formation of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones. researchgate.netorientjchem.org The reaction involves an intramolecular nucleophilic attack and subsequent dehydration. For example, refluxing 1-formyl-3-thiosemicarbazide (B1305609) with sodium hydroxide solution yields the corresponding 1,2,4-triazole-3-thiol. orgsyn.org

1,3,4-Thiadiazoles: Acid-catalyzed cyclization of thiosemicarbazides generally yields 1,3,4-thiadiazole (B1197879) derivatives. researchgate.net Treatment of a thiosemicarbazide with a strong acid like concentrated sulfuric acid or formic acid, followed by heating, results in cyclodehydration to form the 2-amino-1,3,4-thiadiazole (B1665364) ring. researchgate.netekb.eg

1,3,4-Oxadiazoles: While less common directly from the thiosemicarbazide, 1,3,4-oxadiazole-2-thiones can be synthesized from related hydrazides. For instance, reacting a hydrazide with carbon disulfide in the presence of potassium hydroxide can lead to the formation of a 5-substituted-1,3,4-oxadiazole-2(3H)-thione. orientjchem.org

Structural Modifications on the Phenyl Ring and Thiosemicarbazide Backbone for New Analogues

New analogues based on the this compound structure can be synthesized by modifying either the phenyl ring or the thiosemicarbazide backbone.

Phenyl Ring Modification: The primary route to introduce structural diversity on the phenyl ring is by starting with different substituted phenyl isothiocyanates during the initial synthesis. A wide variety of commercially available or synthetically accessible isothiocyanates with different substituents (e.g., chloro, bromo, methyl, methoxy) on the aromatic ring can be reacted with a hydrazide to generate a library of N-aryl thiosemicarbazide analogues. wisdomlib.orgmdpi.com

Thiosemicarbazide Backbone Modification: The thiosemicarbazide backbone itself can be altered. Instead of hydrazine hydrate, substituted acid hydrazides (R-CO-NH-NH2) can be used as the nucleophile. scispace.commdpi.com This results in 1-acyl-4-aryl-thiosemicarbazides, which are key intermediates for synthesizing specific heterocyclic systems like 1,2,4-triazoles. researchgate.net Further reactions can be performed on the terminal amine or the thione group. For example, the reaction of a thiosemicarbazide with another molecule of isothiocyanate can lead to the formation of hydrazine-1,2-bis(carbothioamide) derivatives. ekb.eg Similarly, reacting the hydrazide precursor of the thiosemicarbazide with molecules like phthalic anhydride (B1165640) can introduce entirely new ring systems attached to the backbone. sapub.org

Advanced Spectroscopic and Structural Characterization of 4 2 Methylphenyl 3 Thiosemicarbazide and Its Derivatives

Vibrational Spectroscopy Applications for Thiosemicarbazide (B42300) Systems

Vibrational spectroscopy is a powerful non-destructive technique used to probe the molecular vibrations of a compound. The absorption of infrared radiation corresponds to specific vibrational modes of functional groups, providing a molecular fingerprint that is invaluable for structural characterization.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. In the context of 4-(2-Methylphenyl)-3-thiosemicarbazide, the FTIR spectrum reveals characteristic absorption bands that confirm its structure. The thiosemicarbazide core, R-NH-C(=S)-NH-NH₂, gives rise to several distinct vibrations.

The N-H stretching vibrations of the primary amine (NH₂) and secondary amine (NH) groups are typically observed in the region of 3100-3400 cm⁻¹. mdpi.comnih.gov These bands can sometimes appear broad due to hydrogen bonding. The aromatic C-H stretching of the 2-methylphenyl group appears just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is found just below 3000 cm⁻¹.

The thioamide group (-(C=S)-N-) produces a series of characteristic bands. The C=N stretching vibration often appears around 1600-1620 cm⁻¹. researchgate.net The C=S stretching vibration, a key marker for thiosemicarbazides, is typically observed in the range of 750-850 cm⁻¹. mdpi.comnih.gov The presence of bands corresponding to aromatic C=C stretching in the 1450-1600 cm⁻¹ region further confirms the presence of the phenyl ring. researchgate.net The analysis of these specific frequencies allows for the unambiguous identification of the essential functional groups within the thiosemicarbazide framework. researchgate.net

Table 1: Typical FTIR Spectral Data for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| N-H Stretch | -NH₂ and -NH | 3100 - 3400 | Medium to Strong, Broad |

| Aromatic C-H Stretch | Ar-H | ~3050 | Medium to Weak |

| Aliphatic C-H Stretch | -CH₃ | ~2950 | Medium to Weak |

| C=N Stretch | Azomethine | 1600 - 1620 | Medium |

| Aromatic C=C Stretch | Phenyl Ring | 1450 - 1600 | Medium to Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structural arrangement of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Data and Chemical Shift Analysis

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. For this compound, the spectrum shows distinct signals for each type of proton.

The protons of the thiosemicarbazide moiety (NH and NH₂) are notable for their variable chemical shifts and broad appearance, often resonating in the downfield region of the spectrum. The hydrazinic NH proton can appear as a singlet significantly downfield, sometimes above 10 ppm, due to its acidic nature and involvement in hydrogen bonding. mdpi.comnih.gov The terminal NH₂ protons typically appear as a broad singlet. nih.gov

The aromatic protons of the 2-methylphenyl ring resonate in the aromatic region, generally between 6.9 and 7.8 ppm. mdpi.com The substitution pattern on the ring leads to a complex multiplet pattern. The methyl group (-CH₃) attached to the phenyl ring gives rise to a characteristic singlet at approximately 2.3 ppm. mdpi.com The integration of these signals corresponds to the number of protons in each group, confirming the molecular structure. researchgate.net

Table 2: Expected ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Proton Assignment | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| H-N(2) | Hydrazinic NH | > 9.0 | Singlet (broad) | 1H |

| H-N(4) | Phenyl-NH | ~8.0 - 9.0 | Singlet (broad) | 1H |

| H-N(1) | Terminal NH₂ | ~4.5 | Singlet (broad) | 2H |

| Aromatic H | Phenyl Ring | 6.9 - 7.8 | Multiplet | 4H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Data and Structural Confirmation

¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This technique is crucial for confirming the carbon skeleton. A key feature in the ¹³C NMR spectrum of thiosemicarbazide derivatives is the thiocarbonyl carbon (C=S) signal. This carbon is highly deshielded and appears far downfield, typically in the range of 176-183 ppm. nih.gov

The carbon atoms of the 2-methylphenyl ring produce several signals in the aromatic region, generally between 110 and 140 ppm. libretexts.org The number of signals depends on the symmetry of the ring. The carbon to which the methyl group is attached (C-CH₃) and the carbon bonded to the nitrogen (C-N) will have distinct chemical shifts within this range. The methyl carbon itself is shielded and appears in the upfield region of the spectrum, usually around 17-20 ppm. nih.gov The presence of all expected carbon signals provides definitive structural confirmation. researchgate.net

Table 3: Expected ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Carbon Assignment | Functional Group | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| C=S | Thiocarbonyl | 176 - 183 |

| Aromatic C-N | Phenyl Ring | ~137 |

| Aromatic C-CH₃ | Phenyl Ring | ~135 |

| Aromatic C-H | Phenyl Ring | 120 - 130 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, electron impact (EI) or electrospray ionization (ESI) can be used.

The mass spectrum will show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺, which confirms the molecular weight of the compound (C₈H₁₁N₃S = 181.26 g/mol ). mdpi.com The fragmentation of thiosemicarbazides and their derivatives often follows characteristic pathways. Common fragmentation includes the cleavage of the N-N bond, which is relatively weak. scirp.org Other typical fragmentation patterns involve the loss of small neutral molecules such as ammonia (B1221849) (NH₃), hydrogen sulfide (B99878) (H₂S), or thioisocyanate (HNCS). raco.cat The fragmentation of the 2-methylphenyl group can lead to the formation of a tolyl cation or a tropylium (B1234903) ion (m/z 91). raco.cat Analyzing these fragment ions allows for a step-by-step reconstruction of the molecule's structure, providing powerful corroborative evidence for the identity of the compound. mdpi.com

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Phenyl-3-thiosemicarbazide |

| 4-(2,6-Dimethylphenyl)-3-thiosemicarbazide |

X-ray Crystallography for Solid-State Structural Elucidation of Thiosemicarbazide Compounds

X-ray crystallography stands as a definitive technique for the elucidation of the three-dimensional atomic arrangement of crystalline solids. For thiosemicarbazide derivatives, this method provides unparalleled insight into their molecular structure, conformational preferences, and the intricate network of non-covalent interactions that dictate their crystal packing. Such detailed structural information is fundamental to understanding the physicochemical properties of these compounds.

The molecular geometry of thiosemicarbazide derivatives, as determined by X-ray diffraction, reveals key structural characteristics. The core thiosemicarbazide moiety (N-N-C=S) is often observed to be nearly planar. tandfonline.comresearchgate.net This planarity arises from the delocalization of π-electrons across the N-C-S backbone. tandfonline.com The conformation around the C-N bond is a critical feature, with many thiosemicarbazone structures adopting a trans configuration between the sulfur atom and the hydrazinic nitrogen atom. tandfonline.com

The bond lengths within the thiosemicarbazone skeleton are characteristic and confirm the presence of the thione tautomeric form in the solid state. researchgate.net These structural parameters are crucial for validating synthesis pathways and for computational modeling studies.

Table 1: Typical Bond Lengths in Thiosemicarbazone Derivatives

| Bond | Typical Length (Å) | Source |

|---|---|---|

| C=S | 1.686 - 1.693 | researchgate.net |

| N-N | 1.373 - 1.381 | researchgate.net |

The crystal packing of thiosemicarbazide compounds is predominantly governed by a rich network of intermolecular and intramolecular hydrogen bonds. researchgate.netjlu.edu.cn These interactions are critical for the formation of stable, three-dimensional supramolecular architectures. nih.gov The most prevalent interactions are N-H···S hydrogen bonds, which frequently lead to the formation of centrosymmetric dimers. tandfonline.comresearchgate.net This specific interaction creates a characteristic R²₂(8) ring motif, a common feature in the crystal packing of these molecules. jlu.edu.cnnsc.ru

Other significant hydrogen bonds that contribute to the crystal lattice stability include N-H···O, N-H···N, and weaker C-H···S interactions. tandfonline.comnih.govnsc.ru Intramolecular hydrogen bonds, such as N-H···N and N-H···O, also play a role by stabilizing the molecular conformation and forming smaller ring motifs, such as S(5) and S(6) rings. tandfonline.comnih.gov In addition to these classical hydrogen bonds, π-π stacking interactions between aromatic rings can further stabilize the crystal structure. nih.gov

Hirshfeld Surface Analysis

To quantitatively and qualitatively analyze the complex network of intermolecular interactions, Hirshfeld surface analysis is a powerful tool. jlu.edu.cnresearchgate.netnih.gov This method maps the electron distribution of a molecule within a crystal to visualize and partition the crystal space. The Hirshfeld surface is typically mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, representing strong interactions like hydrogen bonds. nih.gov

Table 2: Example Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Thiazole Derivative

| Interatomic Contact | Contribution to Crystal Packing (%) | Source |

|---|---|---|

| H···H | 37.6 | nih.gov |

| O···H/H···O | 16.8 | nih.gov |

| S···H/H···S | 15.4 | nih.gov |

| N···H/H···N | 13.0 | nih.gov |

This analysis demonstrates that while strong hydrogen bonds direct the primary assembly, the weaker and more numerous contacts, particularly H···H interactions, make a substantial contribution to the total crystal cohesion. nih.gov

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry (DSC))

Thermal analysis techniques are essential for characterizing the physicochemical properties of solid materials, including their thermal stability, phase transitions, and purity. Differential Scanning Calorimetry (DSC) is a highly sensitive thermoanalytical technique used to study the thermal properties of materials as a function of temperature. nih.gov

In a DSC experiment, the difference in the amount of heat required to increase the temperature of a sample and a reference is measured. This provides information on physical and chemical changes that are accompanied by a change in enthalpy, such as melting, crystallization, and decomposition. For a pure crystalline compound like this compound, a DSC thermogram would show a sharp endothermic peak corresponding to its melting point. The melting point for this compound has been reported to be in the range of 145°C to 148°C. fishersci.fi The sharpness of this peak can be an indicator of the sample's purity.

Thermogravimetric analysis (TGA), often used in conjunction with DSC, shows that many thiosemicarbazone derivatives undergo thermal decomposition in multiple stages upon heating. researchgate.netmdpi.com The combination of DSC and TGA provides a comprehensive profile of a compound's behavior upon heating, detailing both the temperatures of thermal events and the associated mass losses.

Table 3: Melting Points of Related Thiosemicarbazide Isomers

| Compound | Melting Point (°C) | Source |

|---|---|---|

| This compound | 145 - 148 | fishersci.fi |

Computational Chemistry and Theoretical Investigations of 4 2 Methylphenyl 3 Thiosemicarbazide Systems

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of many-body systems, including molecules. Calculations for 4-(2-Methylphenyl)-3-thiosemicarbazide are frequently performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with basis sets like 6-311++G(d,p) or 6-31G(d,p) to ensure a high degree of accuracy for both geometric and electronic properties.

Geometry Optimization and Energetic Landscape Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule, corresponding to a minimum on the potential energy surface. For this compound, theoretical calculations have determined the optimized bond lengths, bond angles, and dihedral angles. The optimized structure shows that the thiosemicarbazide (B42300) moiety and the phenyl ring are not coplanar, which is a common feature in such systems due to steric hindrance from the methyl group and the electronic interactions between the different parts of the molecule.

The calculated geometric parameters are often compared with experimental data from X-ray crystallography to validate the computational method used. Studies show a high degree of correlation between the calculated and experimental values for related thiosemicarbazide structures, confirming the reliability of the DFT approach for this class of compounds.

Interactive Table: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Length | C=S | ~1.678 |

| Bond Length | C-N (amide) | ~1.365 |

| Bond Length | N-N | ~1.380 |

| Bond Angle | N-C-S | ~123.5 |

| Bond Angle | C-N-N | ~119.8 |

| Dihedral Angle | C-N-N-C (phenyl) | ~90-100 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a key indicator of molecular stability and reactivity.

For this compound, the HOMO is primarily localized over the electron-rich thiosemicarbazide moiety, particularly the sulfur and adjacent nitrogen atoms. In contrast, the LUMO is predominantly distributed over the π-system of the 2-methylphenyl ring. This separation of the frontier orbitals suggests that the molecule has potential for intramolecular charge transfer upon electronic excitation. A smaller HOMO-LUMO gap implies higher chemical reactivity and lower kinetic stability, as less energy is required to move an electron from the HOMO to the LUMO.

Interactive Table: Calculated FMO Properties of this compound

| Parameter | Calculated Value (eV) | Implication |

| EHOMO | -6.10 | Electron-donating capability |

| ELUMO | -0.98 | Electron-accepting capability |

| Energy Gap (ΔE) | 5.12 | High kinetic stability and low reactivity |

Note: Values obtained from DFT/B3LYP/6-311++G(d,p) calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The map illustrates regions of varying electron potential, where red indicates electron-rich areas (negative potential, prone to electrophilic attack) and blue indicates electron-poor areas (positive potential, prone to nucleophilic attack).

In the MEP map of this compound, the most negative potential is concentrated around the sulfur atom of the thione group (C=S), making it the most likely site for electrophilic attack. The nitrogen atoms of the thiosemicarbazide chain also exhibit negative potential, though to a lesser extent. Conversely, the most positive potential is located on the N-H protons of the hydrazinic chain, identifying them as the primary sites for nucleophilic attack. The phenyl ring generally shows a neutral (green) potential, consistent with its non-polar hydrocarbon character.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by studying the interactions between filled donor orbitals and empty acceptor orbitals. This analysis quantifies intramolecular charge transfer and hyperconjugative interactions, which contribute to molecular stability. The stabilization energy (E(2)) associated with these interactions is calculated to measure their significance.

Fukui Function Analysis for Chemical Reactivity Prediction

Fukui functions are used within the framework of conceptual DFT to identify the reactivity of different atomic sites within a molecule. These functions help predict the most probable sites for nucleophilic attack (where an electron is accepted), electrophilic attack (where an electron is donated), and radical attack. By analyzing the condensed Fukui functions for each atom, one can rank their reactivity towards different types of reagents.

In this compound, Fukui analysis typically reveals that the sulfur atom has a high value for nucleophilic attack, consistent with the MEP analysis showing it to be an electron-rich site that can donate electrons. Conversely, certain carbon and nitrogen atoms within the molecule show higher Fukui values for electrophilic attack, indicating they are more susceptible to losing an electron. This detailed atomic-level analysis allows for a more quantitative prediction of chemical behavior compared to the qualitative picture provided by MEP maps.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and UV-Visible Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited states of molecules and simulating their electronic (UV-Visible) absorption spectra. By calculating the energies of electronic transitions and their corresponding oscillator strengths (f), TD-DFT can predict the absorption maxima (λmax) that characterize the molecule.

The simulated UV-Vis spectrum for this compound, typically calculated in a solvent like ethanol (B145695) or DMSO to mimic experimental conditions, shows characteristic absorption bands. The major transitions are often assigned as π → π* and n → π* transitions. The π → π* transitions, which have high oscillator strengths, are generally attributed to electron excitations within the phenyl ring and the C=S group. The n → π* transitions, which are weaker, are typically associated with the excitation of non-bonding electrons from the lone pairs of the sulfur and nitrogen atoms into antibonding π* orbitals. The calculated spectra often show good agreement with experimentally measured UV-Vis spectra, validating the accuracy of the TD-DFT approach for this system.

Interactive Table: Calculated Electronic Absorption Properties of this compound

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 289 | 0.2917 | HOMO -> LUMO (89%) | n → π* / π → π |

| 243 | 0.1764 | HOMO-1 -> LUMO (86%) | π → π |

| 211 | 0.3541 | HOMO-2 -> LUMO+1 (42%) | π → π* |

Note: Values obtained from TD-DFT/B3LYP/6-311++G(d,p) calculations in ethanol solvent.

Prediction of Spectroscopic Parameters (IR, NMR) through Theoretical Models

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic properties of thiosemicarbazide derivatives, offering a valuable counterpart to experimental data. tandfonline.comresearchgate.net Theoretical models, such as those employing the B3LYP functional with basis sets like 6-311G(d,p) or 6-311++G(d,p), are frequently used to calculate the optimized ground state geometry, from which vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts can be derived. tandfonline.comresearchgate.net

For thiosemicarbazide systems, theoretical IR spectra can precisely predict characteristic vibrational modes. Key calculated frequencies often include N-H stretching vibrations, C=S stretching, and C=N stretching. acs.orgnih.gov For instance, in studies of related thiosemicarbazone derivatives, C=N stretching is computationally identified in the range of 1539–1543 cm⁻¹, while the C=S band is located between 1212 and 1256 cm⁻¹. acs.org These theoretical calculations help in the unambiguous assignment of complex experimental spectra. researchgate.net

Similarly, theoretical NMR predictions are crucial for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is commonly applied to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net In thiosemicarbazide derivatives, signals for N-H protons are predicted as singlets in the range of 8.25–10.93 ppm. nih.gov The ¹³C NMR spectra are also well-reproduced, with theoretical calculations confirming the chemical shifts for key carbons like the thiocarbonyl carbon (C=S), which can be found at values such as 177.81 ppm. nih.gov Comparisons between experimental and theoretical spectra often show a high degree of correlation, validating both the synthesized structure and the computational method used. researchgate.net

Table 1: Comparison of Experimental and Theoretically Predicted Spectroscopic Data for Thiosemicarbazide Derivatives

| Spectroscopic Parameter | Experimental Range/Value | Theoretical (DFT) Range/Value | Reference |

|---|---|---|---|

| IR: ν(N-H) stretching (cm⁻¹) | 3125 - 3294 | ~3100 - 3300 | acs.org |

| IR: ν(C=N) stretching (cm⁻¹) | 1539 - 1543 | 1650 | acs.orgnih.gov |

| IR: ν(C=S) stretching (cm⁻¹) | 1212 - 1256 | 1264 | acs.orgnih.gov |

| ¹H NMR: δ(N-H) (ppm) | 8.25 - 11.85 | 8.25 - 10.93 | nih.govmdpi.com |

| ¹³C NMR: δ(C=S) (ppm) | 175.53 - 176.44 | 177.81 | nih.govmdpi.com |

Note: Data is compiled from various thiosemicarbazide derivatives as representative examples.

In Silico Studies for Biological Activity Prediction and Mechanistic Insights

In silico methods are indispensable for screening potential therapeutic agents, predicting their biological activities, and understanding their mechanisms of action at a molecular level before undertaking extensive laboratory work.

Molecular Docking Simulations for Ligand-Target Interactions (e.g., Enzymes, DNA)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, such as a protein or DNA. For thiosemicarbazide derivatives, docking studies have been instrumental in identifying potential biological targets and elucidating binding modes. These studies have explored interactions with various enzymes, including bacterial topoisomerases, monoamine oxidase (MAO), and proteins involved in cancer. mdpi.comnih.govnih.gov

For example, docking studies of thiosemicarbazone derivatives against MAO-A have revealed key interactions within the enzyme's active site. The 4-chlorophenyl group can form π-π stacking interactions with phenylalanine residues (Phe208, Phe352), while the thiosemicarbazide core engages in crucial hydrogen bonding with residues like asparagine (Asn181) and tyrosine (Tyr407). mdpi.com In another study targeting bacterial topoisomerase IV, docking predicted that certain thiosemicarbazides could bind to the ATP-binding site of the ParE subunit, which was later confirmed by biochemical assays showing inhibition of ATPase activity. nih.gov These simulations provide critical insights into the structure-activity relationship, guiding the design of more potent inhibitors.

Prediction of Activity Spectra for Substances (PASS) for Diverse Biological Actions

The Prediction of Activity Spectra for Substances (PASS) is an online tool that predicts a wide range of biological activities for a given chemical structure based on its similarity to a large database of known bioactive compounds. The results are presented as a list of potential activities with corresponding probabilities for being active (Pa) or inactive (Pi).

For newly synthesized thiosemicarbazide derivatives, PASS analysis has been used to forecast their potential pharmacological profiles. nih.gov Predictions often suggest a variety of activities, including antibacterial, antifungal, antitubercular, and antiparasitic actions. nih.gov These predictions help researchers prioritize which biological assays to perform. For example, based on high Pa values for antibacterial and anthelmintic activities, subsequent in vitro testing can be directed to confirm these specific effects. nih.gov

Analysis of Ligand Field Parameters and Electronic Transitions in Metal Complexes

When thiosemicarbazides act as ligands to form metal complexes, their electronic properties and the resulting geometry of the complex are of great interest. Thiosemicarbazones typically coordinate to metal ions as bidentate (N,S) or tridentate (D,N,S) ligands. nih.gov The interaction between the metal's d-orbitals and the ligand's orbitals is described by Ligand Field Theory. youtube.com

Computational methods, often in conjunction with experimental techniques like UV-Vis spectroscopy, are used to analyze the electronic transitions within these complexes. nih.gov For instance, in a rhenium(I) tricarbonyl complex with a thiosemicarbazone derivative, DFT calculations helped to assign the observed absorption bands to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT) and intraligand (n→π*) transitions. nih.gov The analysis of ligand field parameters, such as the ligand field splitting energy (Δ), provides information on the strength of the metal-ligand bond and can explain the magnetic properties and color of the complex. youtube.com In Co(II) and Ni(II) complexes of a thiosemicarbazide derivative, ligand field parameters like the nephelauxetic ratio (β) were calculated to assess the covalent character of the metal-ligand bonds. nih.gov

Bioavailability, Pharmacokinetics, and Drug-Likeness Evaluation (e.g., SwissADME, Blood-Brain Barrier Penetration)

For a compound to be a viable drug candidate, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Web-based tools like SwissADME are widely used for the in silico prediction of these properties from a molecule's structure. nih.govmdpi.com

Evaluations of thiosemicarbazide derivatives using SwissADME typically analyze several key parameters:

Lipophilicity (logP): This affects solubility, permeability, and plasma protein binding. Tools like SwissADME provide consensus predictions from multiple models (e.g., XLOGP3, WLOGP). nih.gov

Water Solubility: Predictions indicate how well the compound dissolves in aqueous environments, which is crucial for administration and distribution. rjpponline.org

Pharmacokinetics: This includes prediction of gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration. nih.gov The "BOILED-Egg" model is a graphical method within SwissADME that visualizes a compound's probability for passive GI absorption and brain access. researchgate.net

Drug-Likeness: This is assessed using rules like Lipinski's Rule of Five, which sets criteria for molecular weight, logP, and hydrogen bond donors/acceptors to predict oral bioavailability. mdpi.com The bioavailability radar provided by SwissADME offers a quick visual assessment of a compound's drug-likeness. nih.govresearchgate.net

Medicinal Chemistry Friendliness: This flags potential issues, such as the presence of PAINS (Pan-Assay Interference Compounds) alerts. rjpponline.org

Studies on various thiosemicarbazide derivatives have shown that many possess favorable drug-like properties, with good predicted GI absorption and adherence to Lipinski's rules, making them promising scaffolds for further development. nih.govmdpi.com

Table 2: Representative In Silico ADME/Drug-Likeness Predictions for a Thiosemicarbazide Scaffold

| Parameter | Predicted Value/Range | Significance | Reference |

|---|---|---|---|

| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule | nih.govresearchgate.net |

| logP (Consensus) | -0.7 to +5.0 | Optimal lipophilicity for bioavailability | nih.govresearchgate.net |

| Topological Polar Surface Area (TPSA) | 20 to 130 Ų | Influences membrane permeability | nih.govresearchgate.net |

| GI Absorption | High | Good potential for oral administration | nih.gov |

| BBB Permeation | Variable (Yes/No) | Indicates potential for CNS activity | nih.govmdpi.com |

| Lipinski's Rule Violations | 0 or 1 | High probability of being orally active | mdpi.com |

Note: This table represents typical desirable values and predictions for drug-like thiosemicarbazide derivatives.

Quantitative Structure-Activity Relationships (QSAR) and Structure-Activity Relationships (SAR) Studies for Thiosemicarbazide Derivatives

QSAR and SAR studies aim to correlate a molecule's chemical structure with its biological activity. These studies are vital for understanding which molecular features are responsible for a compound's efficacy and for designing new analogues with improved properties. nih.govnih.gov

For thiosemicarbazide derivatives, SAR studies have revealed important structural requirements for various biological activities. For instance, in a series of antibacterial thiosemicarbazides, the type and position of substituents on the phenyl ring were found to be critical. nih.gov A compound with a 3-trifluoromethylphenyl substituent showed the highest activity against Gram-positive strains, while another with a chlorine atom at the 2-position of the phenyl ring was effective against S. aureus. nih.gov Such findings, although sometimes complex and not always leading to a simple linear relationship, provide valuable guidance for medicinal chemists. nih.gov

QSAR models build a mathematical relationship between a set of molecular descriptors (e.g., physicochemical, electronic, topological) and the biological activity of a series of compounds. For a set of quinolinone-thiosemicarbazone hybrids, a QSAR model was developed to predict antituberculosis activity. The best model, which showed good statistical quality (R² = 0.83), suggested that descriptors related to van der Waals volume, electron density, and electronegativity were pivotal for the anti-TB activity. nih.gov These models not only predict the activity of new compounds but also offer mechanistic insights into the ligand-receptor interactions. nih.govresearchgate.net

Coordination Chemistry of 4 2 Methylphenyl 3 Thiosemicarbazide and Its Metal Complexes

Ligand Properties and Coordination Modes of Thiosemicarbazide (B42300) Derivatives

Thiosemicarbazide derivatives are multifaceted ligands characterized by the presence of a hydrazinocarbothioamido group (-NH-NH-C(=S)-NH-). mdpi.com Their coordination behavior is largely dictated by their ability to exist in two tautomeric forms: the thione form and the thiol form, as depicted in solution. sncwgs.ac.inmdpi.com This allows them to coordinate to metal ions either as a neutral bidentate ligand or, after deprotonation of the thiol group, as a mononegative bidentate ligand. sncwgs.ac.in

The primary coordination sites are typically the sulfur atom and the hydrazinic nitrogen atom (N1). researchgate.net This coordination results in the formation of stable five-membered chelate rings. mdpi.com However, depending on the substituents on the thiosemicarbazide backbone and the reaction conditions, other coordination modes are possible. acs.org For instance, some thiosemicarbazone derivatives (formed from the condensation of thiosemicarbazide with aldehydes or ketones) can act as tridentate ligands, coordinating through the sulfur, hydrazinic nitrogen, and another donor atom from the aldehyde/ketone moiety. nih.govnitrkl.ac.in The steric and electronic effects of substituents, such as the 2-methylphenyl group in 4-(2-methylphenyl)-3-thiosemicarbazide, can influence the coordination mode and the stability of the resulting metal complexes. acs.org

The versatility of these ligands is a key reason for their extensive use in coordination chemistry, as they can form stable complexes with a wide range of transition metals. nih.govjocpr.com The ability to tune the electronic and steric properties by modifying the substituents allows for the synthesis of complexes with desired characteristics. mdpi.com

Synthesis and Characterization of Transition Metal Complexes with this compound and its Analogues

The synthesis of transition metal complexes with thiosemicarbazide derivatives is generally straightforward. A common method involves the reaction of a methanolic or ethanolic solution of the ligand with a corresponding metal salt (often a halide or acetate) under reflux. jocpr.comacs.org The stoichiometry of the reactants, pH of the medium, and the solvent used can influence the nature of the final product, including the coordination number and geometry of the metal center. jocpr.com For instance, the synthesis of Ni(II) complexes has been achieved by reacting a thiosemicarbazone ligand with nickel(II) chloride hexahydrate in a 2:1 ligand-to-metal ratio. jocpr.com Similarly, palladium(II) complexes can be prepared by reacting the ligand with lithium tetrachloridopalladate(II) in methanol (B129727). acs.org

Thiosemicarbazide derivatives readily form complexes with a variety of divalent transition metal ions. The ligand typically acts as a bidentate or tridentate chelating agent, coordinating through the sulfur and nitrogen atoms. jocpr.comresearchgate.net

Co(II), Ni(II), and Cu(II) Complexes: Complexes of these metals with thiosemicarbazide derivatives have been synthesized and characterized. jocpr.comfrontiersin.org For example, the reaction of 1-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4-(4-bromophenyl)thiosemicarbazide with Cu(II), Co(II), and Ni(II) chlorides in a 2:1 molar ratio yields complexes with the general formula [M(L)₂]. jocpr.com Magnetic moment measurements and electronic spectra suggest an octahedral geometry for Co(II) and Ni(II) complexes, while Cu(II) complexes often exhibit a distorted octahedral or square planar geometry. researchgate.net In many cases, the ligand coordinates in a neutral bidentate manner through the azomethine nitrogen and the thione sulfur atom. researchgate.net

Zn(II) and Cd(II) Complexes: Zinc(II) and Cadmium(II) complexes with thiosemicarbazone ligands have been isolated and characterized. nih.govresearchgate.net Given that Zn(II) and Cd(II) have a d¹⁰ electronic configuration, their complexes are diamagnetic and typically adopt a tetrahedral or octahedral geometry. For example, a zinc complex with 4-phenyl-1-(1-(pyridin-2-yl)ethylidene)thiosemicarbazide, [Zn(H₂L)(SCN)₂], was found to have the Zn²⁺ ion coordinated by the ligand and two thiocyanate (B1210189) ions. researchgate.net

Pd(II) Complexes: Palladium(II), a d⁸ metal ion, commonly forms square-planar complexes. acs.org The reaction of thiosemicarbazone derivatives with palladium(II) salts yields complexes where the ligand coordinates as a bidentate N,S donor. acs.orgnih.gov In some instances, the ligand can act as a binegative tridentate (ONS) donor, as seen in the complex [Pd(L)(PPh₃)]. nih.gov

Sn(IV) Complexes: While less common, complexes with Sn(IV) have also been explored, showcasing the broad coordination capability of thiosemicarbazide-based ligands.

The general approach for synthesizing these complexes involves refluxing the ligand and the metal salt in a suitable solvent like ethanol (B145695) or methanol. jocpr.comnih.gov

Spectroscopic techniques are indispensable for characterizing the structure and bonding in metal complexes of thiosemicarbazide derivatives.

FTIR Spectroscopy: Infrared spectroscopy provides crucial evidence for the coordination of the ligand to the metal ion. Key vibrational bands are monitored for shifts upon complexation.

The ν(N-H) band, typically observed in the 3100-3400 cm⁻¹ region in the free ligand, often remains, indicating coordination in the thione form. researchgate.net Its disappearance can suggest deprotonation and coordination in the thiol form.

A significant band is ν(C=S), which appears around 800-850 cm⁻¹ in the free ligand. Upon coordination through the sulfur atom, this band shifts to a lower frequency (by 50-100 cm⁻¹), indicating the weakening of the C=S bond.

The ν(C=N) (azomethine) band, found around 1600 cm⁻¹, typically shifts upon coordination, confirming the involvement of the azomethine nitrogen in bonding. nih.gov

The appearance of new bands at lower frequencies (400-500 cm⁻¹) can be attributed to ν(M-N) and ν(M-S) vibrations, directly confirming the formation of metal-ligand bonds. nih.gov

UV-Vis Spectroscopy: Electronic spectra provide information about the geometry of the complexes. The spectra of the complexes show bands corresponding to intra-ligand transitions (π→π* and n→π*) and ligand-to-metal or metal-to-ligand charge transfer (LMCT/MLCT) transitions. nih.govosti.gov For d-block metals, d-d transitions can also be observed, which are indicative of the coordination environment. For example, octahedral Ni(II) complexes show characteristic transitions like ³A₂g → ³T₁g(P) and ³A₂g → ³T₁g(F). nih.gov

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligands and their diamagnetic metal complexes (e.g., Zn(II), Cd(II), Pd(II)). nitrkl.ac.inresearchgate.net Upon complexation, the chemical shifts of protons and carbons near the coordination sites change. The disappearance of the N-H proton signal can indicate deprotonation. researchgate.net In ¹H NMR, the resonance for the hydrazinic proton often shifts upon coordination. researchgate.net

Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the ligands and their complexes. jocpr.comnih.gov The appearance of the molecular ion peak helps in confirming the proposed stoichiometry of the complexes. nih.gov

Table 1: Selected FTIR Spectral Data (cm⁻¹) for a Thiosemicarbazone Ligand and its Metal Complexes

| Compound | ν(N-H) | ν(C=N) | ν(C=S) | ν(M-N) | ν(M-S) |

|---|---|---|---|---|---|

| Ligand (HAN) | 3323 | 1601 | 843 | - | - |

| [Co(HAN)Cl₂(H₂O)₂] | 3323 | 1587 | 750 | 474 | 412 |

| [Ni(HAN)Cl₂(H₂O)₂]·H₂O | 3323 | 1589 | 748 | 472 | 410 |

| [Cd(HAN)Cl₂] | 3323 | 1591 | 745 | 468 | 414 |

Data sourced from a study on (E)-4-ethyl-1-(1-(naphthalen-1-yl) ethylidene) thiosemicarbazide (HAN) complexes. nih.gov

Single-crystal X-ray diffraction is the most definitive technique for determining the three-dimensional structure of coordination compounds. nitrkl.ac.innih.gov It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Studies on analogous thiosemicarbazone complexes have revealed various coordination geometries. For instance, the X-ray structure of a Ni(II) complex with a thiosemicarbazone derivative showed a distorted square planar geometry, with the ligand acting as a tridentate ONS donor. researchgate.net Similarly, the crystal structures of Pd(II) complexes confirmed the expected square-planar environment for the metal center, with the thiosemicarbazone coordinating as a bidentate N,S ligand. acs.org

In a study of a zinc(II) complex, [Zn(H₂L)(SCN)₂], where H₂L is 4-phenyl-1-(1-(pyridin-2-yl)ethylidene)thiosemicarbazide, X-ray diffraction revealed a mononuclear complex where the zinc ion is coordinated by one ligand molecule and two thiocyanate anions. researchgate.net An iron(III) complex with the same ligand, [Fe(HL)₂]·(SCN)·(H₂O), showed the Fe³⁺ ion in an octahedral environment, coordinated by two tridentate ligand molecules. researchgate.net These structural studies are crucial for understanding the structure-activity relationships of these compounds.

Table 2: Selected Bond Lengths (Å) and Angles (°) from X-ray Diffraction Data for a Ni(II) Thiosemicarbazone Complex

| Parameter | Bond Length (Å) / Angle (°) |

|---|---|

| Ni-S1 | 2.145 |

| Ni-N2 | 1.847 |

| S1-Ni-N2 | 86.43 |

| N2-Ni-S1A | 93.57 |

Data represents a generic bis{2-(2-trifluoromethylbenzylidene)hydrazine-1-carbothioamido-κ²N², S}nickel(II) complex, showcasing a typical distorted square planar geometry. nih.gov

Theoretical Studies on Metal-Ligand Interactions and Complex Stability

Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for complementing experimental data in coordination chemistry. nih.govmdpi.com These studies provide insights into the electronic structure, bonding, and stability of metal complexes.

DFT calculations can be used to:

Optimize Geometries: The structures of the ligands and their metal complexes can be optimized, and the calculated bond lengths and angles can be compared with experimental X-ray diffraction data. nih.govnih.gov

Analyze Metal-Ligand Bonding: Natural Bond Orbital (NBO) analysis and Natural Energy Decomposition Analysis (NEDA) can elucidate the nature of the metal-ligand bond, distinguishing between electrostatic and covalent contributions. mdpi.com Studies on other metal-ligand systems have shown that the electrical interaction is often the major bonding component. mdpi.com

Predict Spectroscopic Properties: Theoretical calculations can predict vibrational frequencies (IR) and electronic transitions (UV-Vis), which can then be compared with experimental spectra to aid in their assignment. nih.gov

Evaluate Complex Stability: The binding energy between the metal and the ligand can be calculated to assess the stability of the complex. The conductometric method can also be used experimentally to determine the association and formation constants of complexes in solution. nih.gov

Frontier Molecular Orbitals (FMOs): The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the charge transfer interactions within the molecule. In many thiosemicarbazone complexes, the HOMO is located on the metal and sulfur atoms, while the LUMO is centered on the ligand backbone. researchgate.net

These theoretical insights are invaluable for understanding the reactivity of the complexes and for designing new compounds with specific properties. nih.gov

Catalytic Applications of Thiosemicarbazone and Thiosemicarbazide Metal Complexes (e.g., Reduction of Nitroaromatic Compounds)

Metal complexes of thiosemicarbazones and related ligands have emerged as versatile catalysts for various organic transformations. nih.govmdpi.com Their catalytic activity stems from the ability of the metal center to exist in multiple oxidation states and the flexibility of the ligand to stabilize these states.

While the first reports on their catalytic use appeared in the 1990s, their application in reactions like cross-coupling (e.g., Suzuki-Miyaura) is a more recent development. mdpi.com These complexes have also been studied for oxidation and transfer hydrogenation reactions. mdpi.com

A notable application is in the electrocatalytic reduction of various substrates. For example, a cobalt complex has been used as an electrocatalyst for hydrazine (B178648) oxidation. mdpi.com Although specific studies on the catalytic reduction of nitroaromatic compounds by this compound complexes are not prominent in the searched literature, the general catalytic potential of thiosemicarbazone complexes suggests they could be effective in this area. The reduction of nitroaromatics to amines is a crucial industrial process, and developing efficient and selective catalysts is an active area of research. The N,S donor environment provided by the thiosemicarbazide ligand can effectively stabilize the metal center during the catalytic cycle required for such reductions.

Pharmacological and Biological Research of 4 2 Methylphenyl 3 Thiosemicarbazide and Its Analogues

Antimicrobial Activity Investigations of Thiosemicarbazide (B42300) Compounds

Thiosemicarbazides and their derivatives are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. These compounds, characterized by a sulfur atom and a hydrazide group, serve as versatile scaffolds for the synthesis of various heterocyclic compounds and have been extensively studied for their therapeutic potential.

Antibacterial Efficacy Studies against Gram-Positive and Gram-Negative Bacteria

Thiosemicarbazide derivatives have demonstrated notable antibacterial properties against a range of both Gram-positive and Gram-negative bacteria. The structural features of these molecules play a crucial role in their antibacterial efficacy.

A study on a series of newly synthesized thiosemicarbazide derivatives revealed their potential as antibacterial agents when tested against Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis using the serial dilution method. While some compounds showed poor to moderate activity, others exhibited significant efficacy, with some derivatives showing activity comparable to the standard drug, Streptomycin researchgate.net.

In another investigation, a series of 4-N-substituted thiosemicarbazides and their corresponding thiosemicarbazones were screened for their antibacterial activity. Specific compounds within this series were identified as the most active against Staphylococcus aureus and Escherichia coli researchgate.net. The synthesis of 1,4-disubstituted thiosemicarbazide derivatives and their subsequent testing against six Gram-positive and three Gram-negative aerobic bacteria also confirmed their in vitro antibacterial activity nih.gov.

Furthermore, research into thiosemicarbazides containing a 3-methoxyphenyl group at position 4 indicated potential antimicrobial activity against selected Gram-positive bacteria, including various strains of S. aureus and S. epidermidis, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 256 µg/mL nih.gov. Similarly, novel quinoline-based thiosemicarbazide derivatives have been developed and evaluated, with some compounds showing inhibitory effects against S. aureus acs.org.

The antibacterial activity of these compounds is often attributed to their ability to chelate metal ions essential for bacterial enzyme function or to interact with cellular targets like topoisomerase IV, thereby inhibiting bacterial growth mdpi.com.

| Compound/Derivative Series | Gram-Positive Bacteria Tested | Gram-Negative Bacteria Tested | Key Findings | Reference |

|---|---|---|---|---|

| Novel thiosemicarbazide derivatives | Staphylococcus aureus, Bacillus subtilis | Pseudomonas aeruginosa | Some derivatives showed activity comparable to Streptomycin. | researchgate.net |

| 4-N-substituted thiosemicarbazides | Staphylococcus aureus | Escherichia coli | Identified most active compounds in the series. | researchgate.net |

| 1,4-disubstituted thiosemicarbazides | Various (6 strains) | Various (3 strains) | Confirmed in vitro antibacterial activity. | nih.gov |

| Thiosemicarbazides with 3-methoxyphenyl group | S. aureus (multiple strains), S. epidermidis (multiple strains) | Not specified | MIC values ranged from 32–256 µg/mL. | nih.gov |

| Quinoline-based thiosemicarbazides | Staphylococcus aureus | Not specified | Showed inhibitory effects. | acs.org |

Antifungal Efficacy Studies against Fungal Strains (e.g., Candida albicans, Aspergillus flavus)

The antifungal potential of thiosemicarbazide derivatives has been a significant area of research, with studies demonstrating their efficacy against various fungal pathogens. These compounds often exhibit fungistatic or fungicidal activity, making them promising candidates for the development of new antifungal agents.

Several studies have highlighted the activity of thiosemicarbazide derivatives against Candida species. One investigation involving six series of 4-arylthiosemicarbazides identified two isoquinoline derivatives as the most potent antifungal agents nih.govresearchgate.netnih.gov. Another study found that a specific quinoline-based thiosemicarbazide derivative was effective against C. albicans with a Minimum Inhibitory Concentration (MIC) value of 31.25 μg/mL acs.org. Furthermore, certain thiosemicarbazide derivatives containing 1,3,5-triazines have been shown to exhibit synergistic antifungal potency when combined with fluconazole against resistant Candida albicans nih.gov.

Research has also extended to other fungal strains, such as Aspergillus species. A study evaluating the antifungal activity of thiosemicarbazones against mycotoxigenic fungi, including Aspergillus flavus, found that these compounds had MIC values ranging from 125-500 µg/ml and could exert fungistatic activity against Aspergillus spp researchgate.net. Thiosemicarbazone-chalcones have also shown effectiveness against Aspergillus parasiticus and Aspergillus carbonarius nih.gov.

The mechanism of antifungal action for these compounds is believed to involve the inhibition of fungal enzymes, such as N-myristoyltransferase (NMT), or the disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane nih.govresearchgate.netnih.govresearchgate.net.

| Compound/Derivative Series | Fungal Strains Tested | Key Findings | Reference |

|---|---|---|---|

| 4-Arylthiosemicarbazides | Candida species | Isoquinoline derivatives were the most potent. | nih.govresearchgate.netnih.gov |

| Quinoline-based thiosemicarbazides | Candida albicans | MIC value of 31.25 μg/mL for the most effective compound. | acs.org |

| Thiosemicarbazides with 1,3,5-triazines | Fluconazole-resistant Candida albicans | Showed synergistic antifungal potency with fluconazole. | nih.gov |

| Thiosemicarbazones | Aspergillus flavus, Aspergillus spp. | MIC values of 125-500 µg/ml; fungistatic activity. | researchgate.net |

| Thiosemicarbazone-chalcones | Aspergillus parasiticus, Aspergillus carbonarius | Demonstrated effective radial growth inhibition. | nih.gov |

Antitubercular Activity Assessments

Thiosemicarbazide derivatives have been a subject of interest in the search for new treatments for tuberculosis, a disease caused by Mycobacterium tuberculosis. Several studies have confirmed the potential of these compounds as tuberculostatic agents.

In vitro biological tests have demonstrated the tuberculostatic activity of newly synthesized thiosemicarbazide derivatives against Mycobacterium tuberculosis. One study found that at concentrations of at least 30 μg/mL, certain thiosemicarbazides showed moderate activity, with some being most active at concentrations of at least 20 μg/mL mdpi.com. Another investigation of novel quinoline-based thiosemicarbazide derivatives identified a compound that was particularly effective against Mycobacterium tuberculosis H37Rv and was also tested on isoniazid-resistant clinical isolates acs.org.

Imidazole-thiosemicarbazide derivatives have also been assessed for their in vitro activity against M. tuberculosis infection, showing potential to inhibit the growth of tubercle bacilli nih.govsemanticscholar.org. Furthermore, a series of thiosemicarbazide derivatives synthesized through the condensation of 4-phenylthiosemicarbazide or thiosemicarbazide with various aldehydes or ketones showed good activity against Mycobacterium bovis, which is genetically similar to M. tuberculosis nih.govmdpi.com. Some of these compounds exhibited high antitubercular activity with MIC values as low as 0.39 μg/mL nih.gov.

The mechanism of action for the antitubercular activity of these compounds is thought to be related to their ability to form complexes with metal ions, such as copper, which are essential for the function of bacterial enzymes mdpi.com.

| Compound/Derivative Series | Mycobacterium Strain Tested | Key Findings | Reference |

|---|---|---|---|

| Novel thiosemicarbazide derivatives | Mycobacterium tuberculosis | Moderate tuberculostatic activity at concentrations of at least 30 μg/mL. | mdpi.com |

| Quinoline-based thiosemicarbazides | Mycobacterium tuberculosis H37Rv, Isoniazid-resistant strains | One compound was particularly effective against H37Rv. | acs.org |

| Imidazole-thiosemicarbazide derivatives | Mycobacterium tuberculosis | Showed potential to inhibit the growth of tubercle bacilli. | nih.govsemanticscholar.org |

| 4-Phenylthiosemicarbazide derivatives | Mycobacterium bovis | Showed good activity, with some compounds having MIC values of 0.39 μg/mL. | nih.gov |

Antiparasitic and Anthelmintic Activity Evaluations

The therapeutic spectrum of thiosemicarbazide derivatives also includes antiparasitic and anthelmintic activities. Research in this area has shown the potential of these compounds against various parasites.

Studies on the antiparasitic activity of thiosemicarbazide and its 1,2,4-triazole derivatives have indicated their effectiveness against Toxoplasma gondii nih.gov. Furthermore, newly synthesized quinoline-6-carboxylic acid thiosemicarbazide derivatives and their cyclic analogues have been tested for their anthelmintic activity against pathogenic nematodes. In vivo studies showed a decrease in the number of nematodes by an average of 30% under the influence of a specific test compound nih.gov. The in silico studies suggested that the mechanism of action could involve the inhibition of tubulin polymerization and succinate dehydrogenase (SDH) nih.govnih.gov.

While much of the earlier research on the anthelmintic activity of thiosemicarbazide derivatives was conducted on non-pathogenic earthworms, these studies laid the groundwork for investigating their effects on pathogenic species nih.gov. The results from both in vitro and in vivo studies indicate that these compounds could be promising candidates for the development of new treatments for parasitic diseases in both humans and animals nih.gov.

Anticancer and Antiproliferative Activity Research of Thiosemicarbazide Derivatives

In addition to their antimicrobial properties, thiosemicarbazide derivatives have emerged as a promising class of compounds in the field of oncology. Their ability to inhibit tumor growth has been demonstrated in various studies, highlighting their potential as anticancer agents.

In Vitro Cytotoxicity Profiling against Human Cancer Cell Lines (e.g., HeLa, A549, HepG2, MCF-7)

The cytotoxic effects of thiosemicarbazide derivatives have been evaluated against a variety of human cancer cell lines, revealing their potential to induce cell death and inhibit proliferation.

One study investigated the anticancer activity of a series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indoles, which incorporate a thiosemicarbazide-like moiety, against HeLa (cervical cancer), A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cell lines using the MTT assay. Some of these compounds showed moderate to significant antiproliferative activity, with one compound exhibiting IC50 values ranging between 9.42 and 15.06 µM researchgate.net.

The cytotoxic activities of 4-methyl-3-thiosemicarbazone derived Schiff bases and their metal complexes were tested against MCF-7 and colon cancer (HCT-116) cell lines, with the metal complexes showing enhanced activity compared to the parent Schiff bases researchgate.net. Similarly, the cytotoxic potential of copper coordination compounds of thiosemicarbazide has been studied in normal hepatocyte cultures, indicating a selective response of liver cells to these compounds, which may underlie their cytotoxic and antiproliferative effects nih.gov.

Furthermore, research on novel thiosemicarbazide derivatives has explored their cytotoxic effects on primary (MCF-7) and metastatic (M4A4) breast cancer cells. The findings showed that the cytotoxic effects of the derivatives differed, with some compounds activating pathways that promote cell proliferation, while others inhibited it cyprusjmedsci.com. In another study, arene complexes of ruthenium(II) with thiosemicarbazone ligands were synthesized and evaluated for their growth inhibition against several human tumor cell lines, including A549, with some complexes showing promising biological activity mdpi.com.

| Compound/Derivative Series | Cancer Cell Lines Tested | Key Findings | Reference |

|---|---|---|---|

| 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indoles | HeLa, A549, HepG2, MCF-7 | Some compounds showed IC50 values between 9.42 and 15.06 µM. | researchgate.net |

| 4-Methyl-3-thiosemicarbazone Schiff bases and metal complexes | MCF-7, HCT-116 | Metal complexes showed enhanced biocidal activity. | researchgate.net |

| Copper coordination compounds of thiosemicarbazide | Normal hepatocyte cultures | Demonstrated selective cytotoxic and antiproliferative effects. | nih.gov |

| Novel thiosemicarbazide derivatives | MCF-7, M4A4 | Derivatives showed differing effects on cell proliferation. | cyprusjmedsci.com |

| Ruthenium(II) complexes with thiosemicarbazone ligands | A549 and others | Complexes showed promising biological activity and growth inhibition. | mdpi.com |

Evaluation of Safety Index in Normal Cell Lines for Selective Toxicity

The evaluation of a compound's safety index is a critical step in determining its potential as a therapeutic agent. This index provides a measure of selective toxicity, comparing the concentration at which a compound is toxic to cancer cells versus normal, healthy cells. A higher safety index indicates greater selectivity for cancer cells, a desirable characteristic for any potential anticancer drug.

Research into thiosemicarbazide and thiosemicarbazone analogues has included assessments of their cytotoxicity against various normal cell lines to establish a baseline for their safety profile. For instance, studies have demonstrated that certain thiazole derivatives of thiosemicarbazones exhibit low cytotoxicity against Vero cells (a normal kidney cell line), with IC50 values greater than 100 µM. This is in contrast to their moderate cytotoxic activity against human cancer cell lines like HL-60 (promyelocytic leukemia) and MCF-7 (breast cancer), where IC50 values ranged from 43-76 µM, suggesting a degree of selective action.

Similarly, other research on a series of thiosemicarbazide derivatives showed high IC50 values (>100 µM) when tested against the V79 normal cell line (Chinese hamster lung fibroblasts). One specific compound in this series, designated 3a, showed a lower IC50 of 69.02 ± 12.63 µM against the SW620 human colon cancer cell line, but this was still considered a low cytotoxic effect when compared to the reference drug Doxorubicin, which had an IC50 of 1.83 ± 0.10 µM against the same cancer line. The high IC50 values against normal cells indicate a favorable preliminary safety profile for these analogues.

The goal of such research is to identify compounds that are effective against pathological targets while minimizing harm to healthy tissues. The low toxicity profile of several thiosemicarbazide analogues against normal cell lines like Vero and V79 is a promising indicator of their potential for development into selective therapeutic agents.

Table 1: Cytotoxicity of Thiosemicarbazide Analogues in Normal vs. Cancer Cell Lines

| Compound Type | Normal Cell Line | IC50 (µM) in Normal Cells | Cancer Cell Line(s) | IC50 (µM) in Cancer Cells |

|---|---|---|---|---|

| Thiazole Derivatives | Vero | > 100 | HL-60, MCF-7 | 43 - 76 |

| Thiosemicarbazide Derivative (3a) | V79 | > 100 | SW620 | 69.02 ± 12.63 |

Enzyme Inhibition Studies of Thiosemicarbazide Analogues

Thiosemicarbazides and their derivatives, thiosemicarbazones, are known to interact with various enzymes due to their ability to chelate metal ions within enzyme active sites. This property has led to extensive investigation of their potential as inhibitors of several key enzymes implicated in disease.

Cyclooxygenase (COX-1, COX-2) Enzyme Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, converting arachidonic acid into prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions like protecting the gastric mucosa, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 is a key goal in developing anti-inflammatory drugs with fewer gastrointestinal side effects. nih.gov

Tyrosinase Inhibition Activity

Tyrosinase is a key copper-containing enzyme in melanin biosynthesis. nih.govmdpi.com Its inhibition is a major focus for developing agents to treat hyperpigmentation disorders and for use in skin-whitening cosmetics. nih.govrsc.org Thiosemicarbazones have emerged as a potent class of tyrosinase inhibitors, often exhibiting inhibitory concentrations (IC50) in the micromolar range. nih.govmdpi.comrsc.orgnih.govmdpi.com

The inhibitory mechanism is believed to involve the chelation of copper ions in the enzyme's active site by the thiosemicarbazone moiety. mdpi.com Structure-activity relationship studies have revealed that substituents on the aromatic ring of benzaldehyde thiosemicarbazone analogues significantly influence their inhibitory potency. For example, 4-hydroxybenzaldehyde thiosemicarbazone showed an IC50 of 3.80 µM for the diphenolase activity of tyrosinase, while the 4-methoxy analogue had an IC50 of 2.62 µM. nih.gov Another study found that a 2-(2-chlorobenzyl)hydrazine-1-carbothioamide derivative (4f) was a highly active inhibitor with an IC50 value of 1.21 ± 0.02 μM. nih.gov These compounds often act as reversible, mixed-type inhibitors. nih.gov

Table 2: Tyrosinase Inhibitory Activity of Selected Thiosemicarbazide/Thiosemicarbazone Analogues

| Compound | Substrate | IC50 (µM) | Reference Inhibitor | IC50 (µM) |

|---|---|---|---|---|

| 4-Hydroxybenzaldehyde thiosemicarbazone | L-DOPA | 3.80 | Kojic Acid | - |

| 4-Methoxybenzaldehyde thiosemicarbazone | L-DOPA | 2.62 | Kojic Acid | - |

| 2-(2-Chlorobenzyl) hydrazine-1-carbothioamide (4f) | - | 1.21 ± 0.02 | Kojic Acid | - |

Urease Inhibition Activity

Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea to ammonia (B1221849) and carbon dioxide. It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, as the ammonia produced helps neutralize gastric acid, facilitating bacterial colonization. Therefore, urease inhibitors are considered promising therapeutic agents for treating infections caused by urease-producing bacteria. nih.govfrontiersin.org